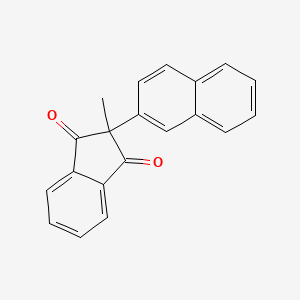![molecular formula C19H16N2O3 B6106994 3-[(benzylamino)methylene]-5-(4-hydroxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B6106994.png)
3-[(benzylamino)methylene]-5-(4-hydroxybenzylidene)-2,4-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(benzylamino)methylene]-5-(4-hydroxybenzylidene)-2,4-pyrrolidinedione, commonly known as BMDP, is a novel psychoactive substance that belongs to the class of cathinone derivatives. BMDP is a synthetic compound that has gained popularity in recent years due to its potential use in scientific research.
作用機序
BMDP acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into the presynaptic neuron. This results in an increase in the levels of dopamine in the synaptic cleft, which can lead to increased dopamine signaling. BMDP also has an affinity for the serotonin transporter, which means that it may affect serotonin signaling as well.
Biochemical and physiological effects:
BMDP has been shown to increase dopamine levels in the brain, which can lead to increased motivation and reward-seeking behavior. BMDP may also affect serotonin signaling, which can have an effect on mood and anxiety. However, the exact biochemical and physiological effects of BMDP are not well understood and require further research.
実験室実験の利点と制限
BMDP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. BMDP has also been shown to have a high affinity for dopamine transporters, which makes it a useful tool for studying dopamine signaling. However, there are also limitations to using BMDP in lab experiments. The exact biochemical and physiological effects of BMDP are not well understood, and there may be potential side effects that are not yet known.
将来の方向性
There are several future directions for research on BMDP. One area of research could focus on the biochemical and physiological effects of BMDP and how it affects dopamine and serotonin signaling. Another area of research could focus on the potential therapeutic uses of BMDP, such as in the treatment of depression or addiction. Further research is needed to fully understand the potential uses and limitations of BMDP in scientific research.
Conclusion:
In conclusion, BMDP is a novel psychoactive substance that has gained popularity in recent years due to its potential use in scientific research. BMDP acts as a dopamine reuptake inhibitor and has an affinity for the serotonin transporter, which makes it a useful tool for studying dopamine and serotonin signaling. However, the exact biochemical and physiological effects of BMDP are not well understood, and there may be potential side effects that are not yet known. Further research is needed to fully understand the potential uses and limitations of BMDP in scientific research.
合成法
BMDP can be synthesized by reacting 4-hydroxybenzaldehyde with benzylamine to form 4-(benzylamino)benzaldehyde. This intermediate is then reacted with 2,4-pyrrolidinedione to form BMDP. The synthesis of BMDP is a multi-step process that requires expertise in organic chemistry.
科学的研究の応用
BMDP has been used in scientific research to study its effects on the central nervous system. BMDP is known to act as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward and motivation. BMDP has also been shown to have an affinity for the serotonin transporter, which means that it may have an effect on mood and anxiety.
特性
IUPAC Name |
(5Z)-3-(benzyliminomethyl)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]pyrrol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-15-8-6-13(7-9-15)10-17-18(23)16(19(24)21-17)12-20-11-14-4-2-1-3-5-14/h1-10,12,22-23H,11H2,(H,21,24)/b17-10-,20-12? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMBFHAKWNJVSM-HIUUTUCUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(C(=CC3=CC=C(C=C3)O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN=CC2=C(/C(=C/C3=CC=C(C=C3)O)/NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)
![3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6106918.png)

![methyl 1-sec-butyl-6-chloro-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6106948.png)
![N-[3-(isopropylamino)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106953.png)
![2-[4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6106961.png)

![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6106975.png)
![5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6106982.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6106983.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylacrylamide](/img/structure/B6107002.png)
![4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6107012.png)
![3-(2-{4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6107017.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107021.png)